Technical Guide: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Technical Guide: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
CAS: 2040-26-8 Synonyms: p-Methoxy pivalophenone; 4'-Methoxy-2,2-dimethylpropiophenone
Executive Summary
This guide details the chemical architecture, synthesis, and application of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one , a sterically hindered ketone used as a high-value intermediate in medicinal chemistry and organic synthesis. Unlike simple acetophenones, the presence of a bulky tert-butyl group alpha to the carbonyl introduces unique electronic and steric properties. These features make it a critical scaffold for synthesizing selective estrogen receptor modulators (SERMs), photoinitiators, and substrates for transition-metal-catalyzed C-H activation.
Chemical Architecture & Properties
The utility of CAS 2040-26-8 stems from the interplay between the electron-donating methoxy group and the sterically demanding pivaloyl moiety.
Structural Dynamics
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Electronic Effect: The para-methoxy group acts as a strong
-donor (+M effect), significantly increasing electron density at the carbonyl oxygen. This makes the carbonyl oxygen more Lewis basic, facilitating coordination with metal catalysts (e.g., AlCl3, TiCl4). -
Steric Shielding (Thorpe-Ingold Effect): The tert-butyl group provides a massive steric shield. This protects the carbonyl carbon from nucleophilic attack by weak nucleophiles, allowing for selective transformations at other sites of the molecule (e.g., the aromatic ring) without protecting the ketone.
Physical Data Table
| Property | Value | Context |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Can crystallize at low temps (MP < 30°C) |
| Boiling Point | 138–140 °C (8 Torr) | High thermal stability |
| Density | 0.988 g/cm³ | - |
| LogP | ~3.1 | Lipophilic; cell-permeable scaffold |
| Solubility | DCM, Toluene, EtOAc | Insoluble in water |
Synthesis Protocol: Friedel-Crafts Acylation
The most robust route to CAS 2040-26-8 is the Friedel-Crafts acylation of anisole using pivaloyl chloride. This method is preferred over Grignard addition to nitriles due to higher regioselectivity and scalability.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution (EAS). The bulky pivaloyl cation attacks the para position of anisole, driven by the directing power of the methoxy group and the steric hindrance at the ortho positions.
Figure 1: Mechanistic pathway for the regioselective acylation of anisole.
Validated Experimental Procedure
Scale: 50 mmol basis Safety: Perform in a fume hood. AlCl₃ reacts violently with moisture.
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Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
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Lewis Acid Activation: Charge the flask with anhydrous AlCl₃ (7.3 g, 55 mmol) and dry dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.
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Acylium Formation: Add pivaloyl chloride (6.6 g, 55 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C. The solution will turn yellow/orange, indicating acylium ion formation.
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Substrate Addition: Dissolve anisole (5.4 g, 50 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Maintain temperature < 5°C to maximize para-selectivity.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (10% EtOAc/Hexanes).
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Quench: Pour the reaction mixture slowly onto a mixture of ice (100 g) and conc. HCl (10 mL). Caution: Exothermic.
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Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (BP ~140°C @ 8 Torr) or flash chromatography (SiO₂, 5% EtOAc/Hexanes) to yield the product as a colorless oil.
Downstream Applications in Drug Design
The pivalophenone scaffold serves as a versatile "blocking group" and a precursor for complex ligands.
Demethylation to Phenolic Ligands
The conversion of the methoxy group to a hydroxyl group yields 1-(4-hydroxyphenyl)-2,2-dimethylpropan-1-one . This phenol is a structural analog of Endoxifen precursors and is used to synthesize ligands for the Estrogen Receptor (ER).
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Reagent: Boron Tribromide (BBr₃) in DCM at -78°C.
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Why BBr₃? The steric bulk of the pivaloyl group prevents side reactions at the carbonyl, allowing clean cleavage of the ether bond.
Directed C-H Functionalization
Recent catalytic methodologies utilize the pivaloyl ketone as a directing group. The bulky tert-butyl group forces the carbonyl oxygen to twist out of coplanarity with the ring, influencing the binding geometry with transition metals (Rh, Ru). This enables ortho-selective alkylation or olefination.
Workflow: From Precursor to Active Pharmaceutical Ingredient (API)
The following workflow illustrates the role of CAS 2040-26-8 in synthesizing a generic SERM analog.
Figure 2: Synthetic utility of CAS 2040-26-8 in generating pharmacophores.
Analytical Characterization
Confirm identity using the following spectral fingerprints:
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¹H NMR (CDCl₃, 400 MHz):
- 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)
- 6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)
- 3.85 (s, 3H, -OCH₃)
- 1.35 (s, 9H, -C(CH₃)₃)
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¹³C NMR (CDCl₃):
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Characteristic carbonyl peak at ~205 ppm (ketone).
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Aromatic signals at ~162 ppm (C-OMe), 130 ppm, 113 ppm.
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Aliphatic signals at ~55 ppm (OMe), 44 ppm (quaternary C), 28 ppm (t-Bu).
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IR Spectroscopy:
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Strong C=O stretch at ~1670 cm⁻¹ (lower than typical ketones due to conjugation, but higher than acetophenone due to steric strain).
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References
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PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CID 301183).[1] National Library of Medicine. Available at: [Link]
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Organic Syntheses. Friedel-Crafts Acylation: General Procedures. Org.[2][3][4] Synth. Coll. Vol. 1. Available at: [Link]
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American Elements. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Product Data. Available at: [Link]
